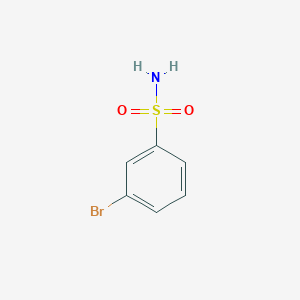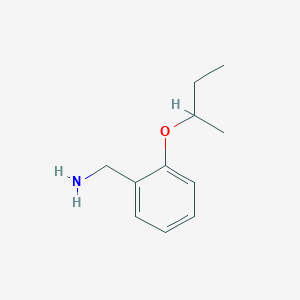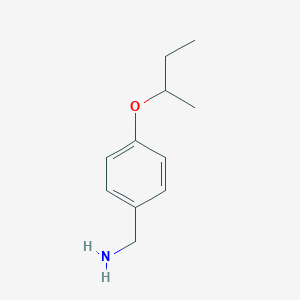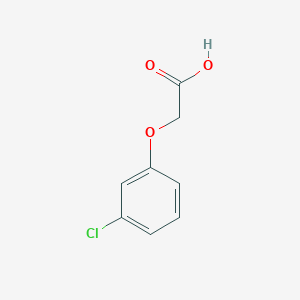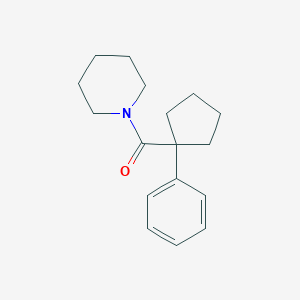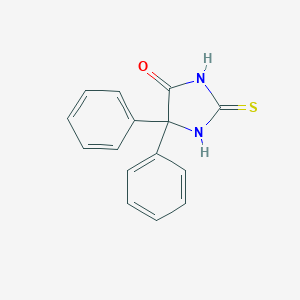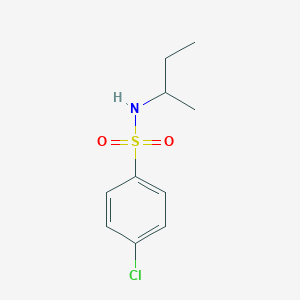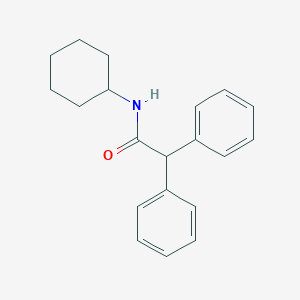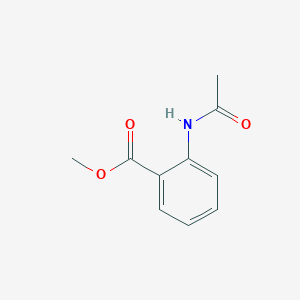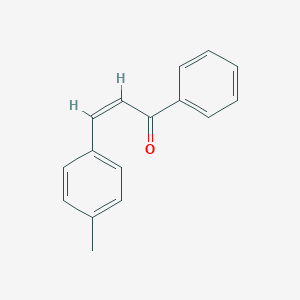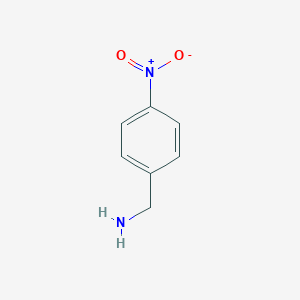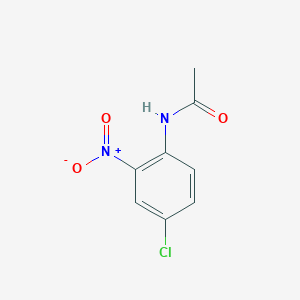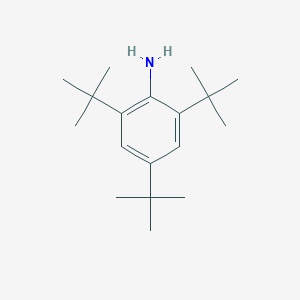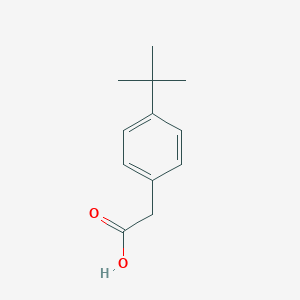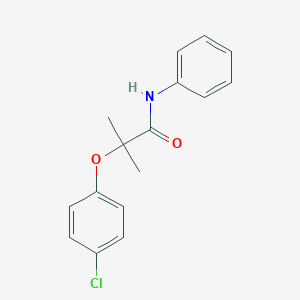
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its potential therapeutic effects on various diseases.
Mechanism Of Action
The exact mechanism of action of propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical And Physiological Effects
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and total cholesterol in the blood. It also increases the levels of high-density lipoprotein (HDL) cholesterol. It has anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its effects on various diseases have been well documented. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has potential side effects, such as hepatotoxicity and nephrotoxicity, which need to be taken into consideration when designing experiments.
Future Directions
For the study of propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, include investigating its potential therapeutic effects, studying its mechanism of action in more detail, synthesizing new analogs, and investigating potential side effects.
Synthesis Methods
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, can be synthesized by reacting 4-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product, 2-(4-chlorophenoxy)-2-methylpropanamide, is then reacted with phenylmagnesium bromide to yield propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-.
Scientific Research Applications
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl-, has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in treating cardiovascular diseases, liver diseases, and neurological disorders.
properties
CAS RN |
93010-95-8 |
|---|---|
Product Name |
Propanamide, 2-(4-chlorophenoxy)-2-methyl-N-phenyl- |
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-16(2,20-14-10-8-12(17)9-11-14)15(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
NHMFUFPALSQBLX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



